molecular formula C16H19F4NO4 B13903223 (3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B13903223
M. Wt: 365.32 g/mol
InChI Key: INXGFNZVXZCVSW-LLVKDONJSA-N
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Description

(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps. The process often starts with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:

    Condensation Reactions: These reactions are used to form the core structure of the compound.

    Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST).

    Protection and Deprotection Steps: Protecting groups are used to prevent unwanted reactions at specific sites.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving:

    Continuous Flow Reactors: For efficient and scalable synthesis.

    High-Performance Liquid Chromatography (HPLC): For purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions using reagents like sodium iodide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to desired effects. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-4-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
  • (3R)-4-[2-bromo-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Uniqueness

(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is unique due to its specific fluorine substitution, which can significantly influence its chemical properties and biological activity compared to its analogs.

Properties

Molecular Formula

C16H19F4NO4

Molecular Weight

365.32 g/mol

IUPAC Name

(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C16H19F4NO4/c1-15(2,3)25-14(24)21-11(8-13(22)23)7-9-6-10(16(18,19)20)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,21,24)(H,22,23)/t11-/m1/s1

InChI Key

INXGFNZVXZCVSW-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)C(F)(F)F)F)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)C(F)(F)F)F)CC(=O)O

Origin of Product

United States

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